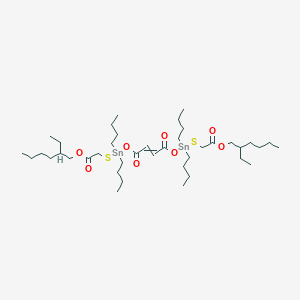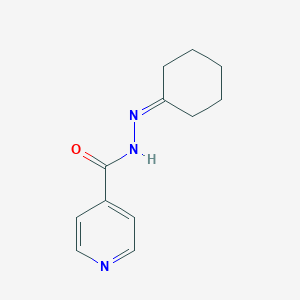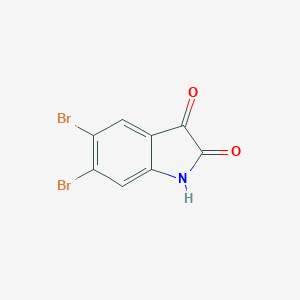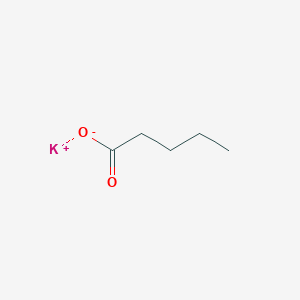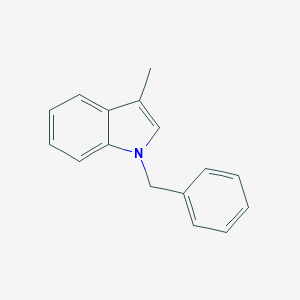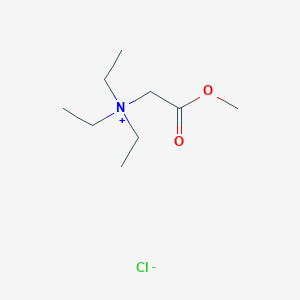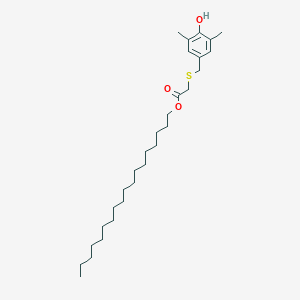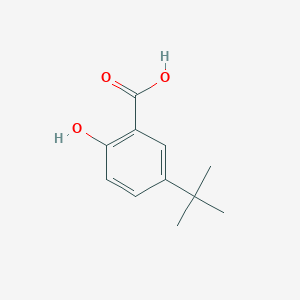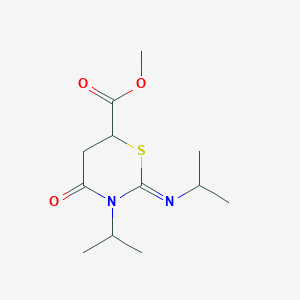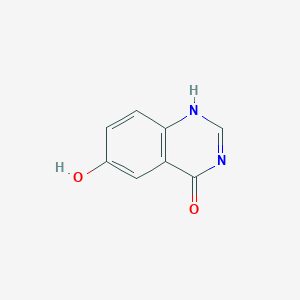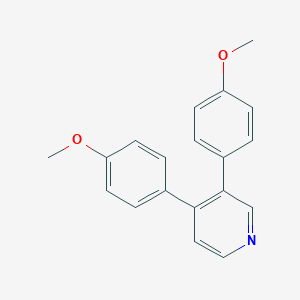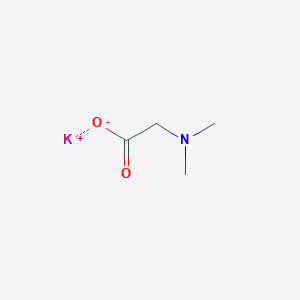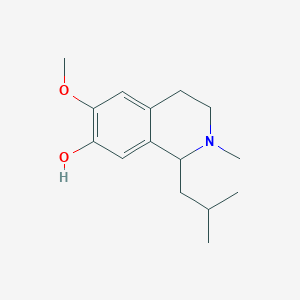
Lophocerine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lophocerine is a naturally occurring alkaloid that is found in a number of plant species, including Lophocereus schottii and Trichocereus bridgesii. This compound has been the subject of much scientific research due to its potential as a therapeutic agent in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Biosynthesis Studies
Biosynthesis in Lophocereus Schottii : Research has explored the biosynthesis of lophocerine in the plant Lophocereus schottii, revealing that the C5 unit of the alkaloid arises from both leucine and mevalonic acid. Intermediates in this biosynthesis include 3-methylbut-3-enyl pyrophosphate, 3-methylbutan-1-ol, and 3-methylbutanal (O'donovan & Barry, 1974).
Tyrosine as a Precursor : A separate study highlighted that tyrosine serves as the precursor of the C6–C2–N portion of the tetrahydroisoquinoline nucleus in lophocerine, with leucine and mevalonate serving as precursors for the remaining C5 unit (O'donovan & Horan, 1968).
Link to Other Alkaloids : Research into the alkaloids of Lophocereus Schottii has led to the discovery of piloceredine and lophocerine, with lophocerine identified as a biogenetic precursor to other alkaloids like piloceredine (Djerassi, Nakano, & Bobbitt, 1958).
Biomedical Research
- Cytotoxic Effects in Medicinal Use : Lophocereus schottii, a Mexican cactus known as garambullo, has been studied for its cytotoxic effects. The ethanolic extract of L. Schottii bark, which contains lophocerine, demonstrated a significant impact on murine lymphoma cells, suggesting potential in cancer treatment (Orozco-Barocio et al., 2013).
Propiedades
Número CAS |
19485-63-3 |
|---|---|
Nombre del producto |
Lophocerine |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-14(17)15(18-4)8-11(12)5-6-16(13)3/h8-10,13,17H,5-7H2,1-4H3 |
Clave InChI |
GEHUGSUAESFIIV-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |
SMILES canónico |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



